Research shows that ethyl linoleate can inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. This effect is achieved by downregulating the expression of enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Studies indicate that ethyl linoleate can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. This induction further contributes to its anti-inflammatory activity by promoting the degradation of pro-inflammatory mediators .
Ethyl linoleate is an ester formed between ethyl alcohol and linoleic acid (an omega-6 polyunsaturated fatty acid). It's found in plant oils like safflower oil []. In scientific research, it holds promise for various applications due to its chemical properties (discussed later).
Ethyl linoleate has a linear structure with two key parts:
This connects the ethyl group (CH3CH2-) to the linoleic acid chain.
The linoleic acid chain is 18 carbons long and contains two double bonds (C=C) separated by a methylene (CH2) group, making it a polyunsaturated fatty acid [].
The presence of double bonds and the ester linkage influence the compound's chemical behavior (as discussed in the following sections).
Ethyl linoleate can be synthesized through various methods, including:
CH3(CH2)4CH=CHCH2CH=CH(CH2)7COOH (linoleic acid) + CH3CH2OH (ethanol) → CH3(CH2)4CH=CHCH2CH=CH(CH2)7COOCH2CH3 (ethyl linoleate) + H2O (water)
Ethyl linoleate can undergo hydrolysis (breakdown by water) in the presence of enzymes or under acidic/basic conditions, yielding linoleic acid and ethanol [].
Research suggests ethyl linoleate can participate in reactions like:
Irritant